Gougerotin
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNAZJFEONUVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Elucidation of Natural Production
Discovery and Initial Characterization from Streptomyces Species
The initial discovery and characterization of gougerotin (B3049513) pinpointed Streptomyces species as its producers. This genus is well-known for its prolific production of a wide array of bioactive secondary metabolites, including numerous antibiotics. medwinpublishers.com
Streptomyces gougerotii as a Primary Source Strain
Streptomyces gougerotii has been identified as a primary source strain for the production of this compound. wikipedia.org This bacterium, like other Streptomyces, is a filamentous, Gram-positive bacterium commonly found in soil. medwinpublishers.com The isolation of this compound from Streptomyces gougerotii provided the initial material for its structural determination and the investigation of its biological properties. tandfonline.com
Identification in Streptomyces graminearus and Other Strains
Beyond Streptomyces gougerotii, this compound production has also been identified in Streptomyces graminearus. wikipedia.orgebi.ac.ukwikipedia.orggbif.orgnih.gov Streptomyces graminearus is another bacterium species belonging to the Streptomyces genus known for producing this antibiotic. wikipedia.orggbif.org Additionally, this compound has been reported to be produced by Streptomyces diastaticus and Streptomyces puniceus subsp. doliceus. google.comwikipedia.org The identification of this compound in multiple Streptomyces strains highlights the prevalence of its biosynthetic pathway within this bacterial genus.
Production Methodologies in Microbial Fermentation Research
Microbial fermentation is the primary method for producing this compound. Research in this area has focused on optimizing fermentation conditions and genetically engineering Streptomyces strains to enhance this compound yield.
Studies have investigated various factors influencing this compound production during fermentation, including media composition and incubation parameters. For instance, one study cultured a Streptomyces strain in a medium containing glucose, meat extract, polypeptone, and NaCl at a controlled pH and temperature. tandfonline.com The this compound was then isolated from the culture broth using techniques such as filtration, charcoal adsorption, and column chromatography. tandfonline.com
Further research has explored genetic manipulation of Streptomyces strains to improve this compound production. This includes engineering the this compound biosynthetic gene cluster and using techniques like λ-red-mediated recombination. ebi.ac.uknih.gov The introduction of engineered gene clusters into Streptomyces graminearus has resulted in recombinant strains with increased this compound production compared to the wild-type strain. ebi.ac.uknih.gov Supplementation of fermentation media with precursors such as cytosine, serine, and glycine (B1666218) has also shown a stimulatory effect on this compound production, leading to higher yields. ebi.ac.uknih.gov Optimization of fermentation conditions, including inoculum age, inoculation amount, and initial pH, has also been demonstrated to significantly increase this compound content in Streptomyces noursei. nyxxb.cnnyxxb.cn
Here is a table summarizing some findings on optimized fermentation conditions and their impact on this compound production:
| Strain | Optimization Strategy | Key Factors Optimized | Fold Increase in this compound Yield (compared to wild-type/original) | Source |
| Streptomyces graminearus | Engineered gene cluster (Sgr-GOUe) + Precursors | Precursor feeding (Glycine) | ~2.5-fold | ebi.ac.uknih.gov |
| Streptomyces graminearus | Engineered gene cluster (Sgr-GOU) | Not specified in detail | ~1.3-fold | ebi.ac.uknih.gov |
| Streptomyces graminearus | Engineered gene cluster (Sgr-GOUe) | Not specified in detail | ~2.1-fold | ebi.ac.uknih.gov |
| Streptomyces noursei NK27 | Response Surface Methodology | Initial pH, Inoculum age, Inoculation amount | ~3-fold | nyxxb.cnnyxxb.cn |
Structural Relationship to Related Peptidyl Nucleosides: Comparative Analysis
This compound is classified as a peptidyl nucleoside antibiotic. ebi.ac.ukmsu.eduontosight.airesearchgate.net Its structure consists of a pyrimidine (B1678525) base (cytosine), a modified sugar moiety (a 4-amino-4-deoxy-D-glucuronic acid derivative), and a peptide chain (sarcosyl-D-serine). msu.eduontosight.aiiupac.orgresearchgate.netsci-hub.se This tripartite structure is characteristic of peptidyl nucleosides. msu.eduiupac.org
This compound shares structural similarities with other peptidyl nucleoside antibiotics, such as blasticidin S and puromycin (B1679871). msu.eduiupac.orgsci-hub.semdpi.com These compounds also feature a nucleoside core linked to an amino acid or peptide chain. msu.eduiupac.orgmdpi.com
A comparative analysis of this compound with related compounds highlights key structural features contributing to its biological activity. Studies involving structural analogs of this compound have revealed the importance of specific functional groups and stereochemistry. For instance, the 3'-hydroxyl group on the sugar moiety is crucial for inhibitory activity. nih.gov Alterations in the peptide chain, such as replacing the sarcosyl-D-seryl residue with other aminoacyl moieties or changing the stereochemistry of the seryl residue, can significantly affect activity. nih.gov The presence of a 4-amino-4-deoxy-glucuronic acid moiety in this compound is a distinguishing feature compared to some other nucleoside antibiotics that might have different sugar modifications or even nine-carbon saccharide cores, as seen in miharamycin A and B. researchgate.netrsc.org The structural variations among peptidyl nucleosides contribute to their distinct mechanisms of action and biological spectra.
Molecular Mechanism of Action in Cellular Processes
Inhibition of Ribosomal Protein Synthesis: A Core Mechanism
The core mechanism of gougerotin (B3049513) involves the inhibition of protein synthesis. ontosight.ai This inhibition is achieved through its interaction with the ribosome, specifically targeting the peptidyl transferase center. ebi.ac.ukontosight.ai
Specific Interaction with the 80S Ribosome in Eukaryotic Systems
This compound specifically binds to the 80S ribosome, which is characteristic of eukaryotic cells. ontosight.ai This binding prevents the translation of mRNA into proteins in these systems. ontosight.ai While this compound has activity against bacteria, which possess 70S ribosomes, its interaction and effects on eukaryotic 80S ribosomes are a significant aspect of its mechanism. ebi.ac.ukontosight.aiosti.gov Studies have investigated the binding of radiolabeled this compound to eukaryotic ribosomes, providing insights into this interaction. jst.go.jp
Targeting of Ribosomal Peptidyl Transferase Activity
A key aspect of this compound's mechanism is its targeting of ribosomal peptidyl transferase activity. ebi.ac.ukontosight.ai Peptidyl transferase is the enzymatic function of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids during protein elongation. pnas.org this compound binds to the peptidyl transferase center, thereby inhibiting this crucial step in protein synthesis. ebi.ac.ukontosight.ai This inhibition prevents the addition of new amino acids to the growing polypeptide chain. msu.edu
Comparative Ribosomal Binding Studies with Other Protein Synthesis Inhibitors
This compound's interaction with the ribosome has been compared to that of other protein synthesis inhibitors to understand its specific binding site and mechanism. This compound is classified as a peptidyl nucleoside antibiotic, a class that includes other inhibitors like amicetin (B1664860) and blasticidin S. nih.govd-nb.info These antibiotics often target the peptidyl transferase center and can affect aminoacyl-tRNA binding and transpeptidation. nih.govd-nb.info
Investigations into Eukaryotic Cellular Response Pathways to Protein Synthesis Inhibition
Inhibition of protein synthesis in eukaryotic cells by agents like this compound can trigger various cellular response pathways. These responses can include stress responses, changes in cell cycle progression, and induction of apoptosis, particularly in the context of using such inhibitors as antineoplastic agents. ontosight.airesearchgate.net While the provided search results mention that this compound's inhibition of protein synthesis can lead to cell death in eukaryotic cells, making it a potential anticancer agent, detailed research findings specifically on the eukaryotic cellular response pathways activated by this compound-induced protein synthesis inhibition are not extensively detailed in the snippets. ontosight.ai However, studies on other eukaryotic protein synthesis inhibitors, such as those targeting the peptidyl transferase center, have shown they can induce ribotoxic stress, activate signaling kinases, and lead to apoptosis. researchgate.net
Biosynthetic Pathway Elucidation and Genetic Regulation
Identification and Characterization of the gou Biosynthetic Gene Cluster
The complete gougerotin (B3049513) biosynthetic gene cluster (designated as gou) has been cloned from Streptomyces graminearus. nih.govnih.gov
Genomic Organization and Annotation of Open Reading Frames
Sequence analysis of a 28.7 kb DNA fragment from Streptomyces graminearus revealed that the gou gene cluster consists of 25 open reading frames (ORFs). nih.gov
Functional Genomics Approaches for Gene Requirement Determination
Gene disruption and genetic complementation experiments have been instrumental in identifying the genes essential for this compound biosynthesis. These studies revealed that 15 of the 25 ORFs in the cluster are required for the production of this compound. nih.gov Heterologous expression of the gou gene cluster in Streptomyces coelicolor M1146 has facilitated genetic manipulations and functional characterization of individual genes within the cluster. researchgate.netucr.edu
Enzymatic Steps and Intermediate Metabolite Analysis in this compound Biosynthesis
The proposed biosynthetic pathway for this compound is based on bioinformatics analysis and the identification of intermediate metabolites accumulated in specific gene inactivation mutants. nih.gov
Roles of Key Structural Genes (e.g., gouC, gouD) in Peptidyl Moiety Formation
gouC and gouD have been identified as key structural genes involved in the biosynthesis of the peptidyl moieties of this compound. nih.gov Disruption of either of these genes in Streptomyces coelicolor harboring the gou gene cluster resulted in the failure to produce this compound and the accumulation of different intermediates. ucr.edunih.gov Analysis of these accumulated intermediates provided insights into the enzymatic steps catalyzed by the proteins encoded by gouC and gouD. nih.gov
Proposed Biosynthetic Cascade and Precursor Integration
While a detailed step-by-step enzymatic cascade is still being fully elucidated, a proposed biosynthetic pathway integrates precursors to form the final this compound structure. nih.gov The structure of this compound consists of a cytosine base, a 4-amino-4-deoxyglucuronamide nucleoside core, and a 4'-N-appended sarcosyl-D-serine dipeptide. nih.gov Studies on intermediates from gene inactivation mutants have helped in proposing the sequence of reactions and the points at which different structural components are integrated. nih.gov
Transcriptional Regulation of this compound Production
The production of this compound is subject to transcriptional regulation, ensuring its biosynthesis is controlled. A key regulatory gene within the gou gene cluster is gouR, which encodes a TetR family transcriptional regulator. ebi.ac.uknih.gov
GouR plays a significant role in the biosynthesis of this compound. ebi.ac.uknih.gov Transcriptional analysis indicates that GouR acts as a repressor for the transcription of the gouL-to-gouB operon, which consists of 11 structural genes involved in biosynthesis. ebi.ac.uknih.gov Conversely, GouR activates the transcription of gouM, a gene encoding a major facilitator superfamily (MFS) transporter responsible for this compound export. ebi.ac.uknih.govasm.org Electrophoresis mobility shift assays (EMSAs) and DNase I footprinting experiments have demonstrated that GouR specifically binds to the promoter regions of gouL, gouM, and gouR itself. ebi.ac.uknih.govresearchgate.net This regulatory mechanism coordinated by GouR helps modulate this compound production by balancing intracellular biosynthesis and extracellular export. ebi.ac.uknih.govasm.org
| Gene | Proposed Function / Role in Biosynthesis | Regulation by GouR |
| gouR | TetR family transcriptional regulator | Autoregulation (binds to its own promoter) ebi.ac.uknih.govresearchgate.net |
| gouL to gouB operon (11 genes) | Involved in enzymatic biosynthesis of this compound structural components | Repressed by GouR ebi.ac.uknih.gov |
| gouM | Major Facilitator Superfamily (MFS) transporter | Activated by GouR; involved in this compound export ebi.ac.uknih.govasm.org |
| gouC | Key structural gene for peptidyl moiety formation | Part of the gouL-to-gouB operon ebi.ac.uknih.gov |
| gouD | Key structural gene for peptidyl moiety formation | Part of the gouL-to-gouB operon ebi.ac.uknih.gov |
Characterization of GouR as a TetR Family Transcriptional Regulator
GouR, located within the this compound biosynthetic gene cluster, is characterized as a TetR family transcriptional regulatory protein. nih.govnih.govresearchgate.netebi.ac.uk Gene disruption and genetic complementation studies have demonstrated the significant role of gouR in this compound biosynthesis. nih.govnih.govresearchgate.netebi.ac.uk TetR family regulators are common in Streptomyces and can act as both repressors and activators of gene transcription. nih.govresearchgate.netfrontiersin.orgasm.org
Mechanisms of GouR-Mediated Gene Repression and Activation
Transcriptional analysis has revealed that GouR exerts a dual regulatory effect on the this compound biosynthetic gene cluster. It represses the transcription of the gouL-to-gouB operon, which consists of 11 structural genes involved in the enzymatic biosynthesis of this compound. nih.govnih.govresearchgate.netebi.ac.uk Simultaneously, GouR activates the transcription of the major facilitator superfamily (MFS) transporter gene, gouM. nih.govnih.govresearchgate.netebi.ac.uk This coordinated regulation by GouR ensures that biosynthesis and export of this compound are balanced. nih.govnih.govresearchgate.net
DNA-Binding Properties of GouR to Promoter Regions
Electrophoresis mobility shift assays (EMSAs) and DNase I footprinting experiments have provided evidence for the specific DNA-binding activity of GouR. nih.govnih.govresearchgate.netebi.ac.uk These experiments show that GouR binds to the promoter regions of gouL, gouM, and gouR itself. nih.govnih.govresearchgate.netebi.ac.uk This direct binding to the promoter regions allows GouR to modulate the transcription of these genes, thereby controlling this compound production and export. nih.govnih.govresearchgate.net
Mechanisms of Intracellular Transport and Extracellular Export
For Streptomyces species, the export of antibiotics is crucial for reducing intracellular concentrations, which can help alleviate self-toxicity and allow the antibiotic to reach its extracellular targets. frontiersin.orgmicrobiologyresearch.org Transporters encoded within antibiotic biosynthetic gene clusters play a vital role in this process. nih.govmicrobiologyresearch.org
Role of the Major Facilitator Superfamily (MFS) Transporter (gouM) in Secretion
The gou gene cluster includes gouM, which encodes a protein belonging to the major facilitator superfamily (MFS) of transporters. nih.gov Functional studies have confirmed that GouM is responsible for the secretion of this compound from the cytoplasm into the fermentation medium in Streptomyces graminearus. nih.govresearchgate.net Compared to the wild-type strain where most this compound is found in the medium, a gouM disruption mutant showed accumulation of this compound within the cell. nih.govresearchgate.net This indicates that GouM acts as a this compound efflux pump. nih.govresearchgate.net MFS transporters are energized by proton or cation gradients and are typically encoded by a single gene. microbiologyresearch.org
Heterologous Expression Systems for Pathway Dissection and Engineered Biosynthesis
Heterologous expression systems are valuable tools for studying antibiotic biosynthetic gene clusters, especially when the native producer is genetically intractable. researchgate.netucr.edufrontiersin.org They allow for genetic manipulation and can be used to enhance the production of secondary metabolites. frontiersin.orgnih.gov
Utilization of Streptomyces coelicolor for Genetic Manipulation and Enhanced Production
Streptomyces graminearus, the natural producer of this compound, lacks an efficient genetic manipulation system. researchgate.netucr.edu To overcome this limitation and facilitate genetic studies, the complete this compound biosynthetic gene cluster has been heterologously expressed in Streptomyces coelicolor M1146. researchgate.netucr.edunih.gov S. coelicolor is a well-characterized model organism for Streptomyces and offers robust genetic tools. frontiersin.orgnih.gov
Combinatorial Biosynthesis Strategies for Novel Peptidyl Nucleoside Agents
Combinatorial biosynthesis offers a powerful approach to generate novel analogs of natural products like this compound by manipulating biosynthetic pathways. This involves exploiting the substrate promiscuity of enzymes within the pathway and engineering gene clusters to incorporate non-native building blocks or alter enzymatic steps. dovepress.com
Studies on related peptidyl nucleoside antibiotics, such as pacidamycins and polyoxins, provide insights into potential strategies applicable to this compound. For instance, the assembly line for pacidamycin antibiotics, involving nine enzymes, has shown that the adenylation (A) domains and the condensation protein PacI possess relaxed substrate specificities. dovepress.comnih.gov This promiscuity has been leveraged for in vitro biosynthesis to produce pacidamycin analogs with variations in the C-terminal amino acid, central diamino acid, and uridine (B1682114) moieties. dovepress.com Similarly, exploring the substrate promiscuity of nonribosomal peptide synthetases (NRPSs) in the sansanmycin producer strain has led to the isolation of new uridyl peptides. dovepress.com
For this compound, understanding its biosynthetic pathway has provided "building blocks" for potential combinatorial biosynthesis efforts using genes encoding different enzymes in nucleoside antibiotic biosynthesis. nih.gov While direct examples of combinatorial biosynthesis yielding novel this compound analogs through pathway engineering are less extensively documented in the provided sources compared to synthetic approaches acs.orgnih.gov, the knowledge of the gene cluster and the proposed pathway lays the groundwork for such strategies.
Strategies employed in improving this compound production can also inform combinatorial approaches. For example, combined gene cluster engineering and precursor feeding in Streptomyces graminearus have been used to enhance this compound yield. nih.gov Feeding precursors like cytosine, serine, and glycine (B1666218) stimulated this compound production in engineered strains. nih.gov This suggests that precursor-directed biosynthesis, where modified precursors are supplied to a producing organism, could be a viable strategy for generating this compound analogs, provided the relevant enzymes exhibit sufficient substrate flexibility to incorporate these modified building blocks. dovepress.com
Furthermore, genetic manipulation of biosynthetic gene clusters using techniques like λ-red-mediated recombination and the use of constitutive promoters (e.g., hrdB promoter) to drive the expression of key structural genes have proven effective in increasing this compound production in heterologous hosts like Streptomyces coelicolor. nih.govnih.govacs.org These genetic engineering tools are fundamental to combinatorial biosynthesis, allowing for the modification, insertion, or deletion of genes within the cluster to alter the biosynthetic output and potentially generate novel structures. acs.org
The elucidation of the this compound biosynthetic gene cluster and the functional characterization of key enzymes and regulatory elements provide a foundation for future combinatorial biosynthesis efforts aimed at creating novel peptidyl nucleoside agents with potentially improved or altered biological activities. By combining genetic engineering techniques with precursor-directed biosynthesis and potentially enzyme engineering to broaden substrate specificities, researchers can explore the chemical space around the this compound scaffold.
Chemical Synthesis and Analogues Research
Total Synthesis Methodologies of Gougerotin (B3049513)
The total synthesis of this compound involves the complex coupling of its three main components: the cytosine base, the modified sugar, and the dipeptide. Several methodologies have been developed over the years to achieve this.
Early Synthetic Approaches and Methodological Advancements
Early efforts towards the total synthesis of this compound were reported in the 1970s. Key contributions were made by research groups such as those led by Fox and Watanabe, and Lichtenthaler et al. google.comdrugfuture.comgoogle.comnih.gov. These initial syntheses helped to confirm the proposed structure of the natural product and laid the groundwork for subsequent methodological improvements. These early approaches often involved the stepwise assembly of the different parts of the molecule, facing challenges related to stereocontrol and the functional group compatibility of the sensitive nucleoside and peptide linkages.
Efficient Solid- and Solution-Phase Synthesis Strategies
More recent advancements have focused on developing more efficient and versatile synthetic routes, including both solid-phase and optimized solution-phase methodologies google.comresearchgate.netebi.ac.uknih.govacs.orgdntb.gov.uachemrxiv.orgfigshare.comnih.govacs.org. A notable development was the first solid-phase synthesis of this compound, reported by Migawa and colleagues in 2005 ebi.ac.uknih.govacs.org. This solid-phase approach offers advantages for the parallel synthesis of libraries of analogues due to easier purification and handling of intermediates nih.govacs.org. The synthetic route developed was described as versatile, allowing for diversification at multiple positions within the molecule, including the heterocycle (C-4), the sugar ring (C-6'), and the peptidic moiety (N-4') nih.govacs.org. Solution-phase synthesis methods have also been refined to provide efficient routes to this compound and its analogues researchgate.netnih.gov.
Synthetic Routes to this compound Nucleoside Moiety and Analogues
A crucial aspect of this compound synthesis is the construction of its unique nucleoside component, which consists of cytosine linked to 4-amino-4-deoxy-β-D-glucopyranosyluronic acid.
Synthesis of 1-(4-Amino-4-deoxy-β-D-glucopyranosyluronic Acid)cytosine and Related Structures
The synthesis of the nucleoside moiety, 1-(4-amino-4-deoxy-β-D-glucopyranosyluronic Acid)cytosine (also known as C-substance), has been a specific focus of research google.comacs.orgacs.orgchemsrc.comcapes.gov.brjst.go.jp. Studies by Watanabe, Kotick, and Fox detailed total syntheses of this key intermediate acs.orgacs.orgchemsrc.comjst.go.jp. These routes typically involve the synthesis of the modified sugar precursor and its subsequent coupling with a protected cytosine base. Methodological studies have explored different glycosylation strategies to achieve the correct β-anomeric configuration chemrxiv.org.
Development of 4-Amino-4-deoxy-D-hexuronic Acid Derivatives
The carbohydrate portion of this compound is derived from 4-amino-4-deoxy-D-glucopyranosyluronic acid, a type of 4-amino-4-deoxy-D-hexuronic acid derivative researchgate.netiupac.orgresearchgate.netcapes.gov.br. The first synthesis of 4-amino-4-deoxy-d-hexuronic acid was a significant step in the total synthesis of this compound researchgate.netiupac.org. Synthetic strategies often start from readily available monosaccharides, such as methyl α-D-glucopyranoside or methyl α-D-galactopyranoside, and involve a series of transformations to introduce the amino group at the C-4 position and the carboxylic acid function at the C-6 position researchgate.netiupac.orgresearchgate.netcapes.gov.br. Challenges include achieving regioselectivity and stereoselectivity during functional group interconversions.
Design and Synthesis of Structurally Modified this compound Analogues
Strategic Modifications to the Peptidyl and Nucleoside Components
Research into this compound analogues has involved strategic modifications to both its peptidyl and nucleoside components to investigate the impact of these changes on activity. The peptidyl moiety of this compound consists of sarcosine (B1681465) linked to D-serine. Studies have explored replacing the D-seryl residue with other D-amino acids, such as D-alanine or D-phenylalanine. nih.govacs.org Additionally, the entire sarcosyl-D-seryl side chain has been replaced with various other aminoacyl or peptidyl moieties. nih.govacs.org
Modifications to the nucleoside component have also been investigated. This compound features a cytosine base attached to a modified glucose sugar. Analogues have been synthesized with modifications at various positions of the carbohydrate moiety. nih.govacs.org For instance, the presence of the 3'-hydroxyl group on the sugar moiety appears to significantly contribute to inhibitory activity. nih.govacs.org Introducing a double bond between the 2' and 3' positions of the carbohydrate moiety generally leads to a marked decrease in activity. nih.govacs.org However, this decrease can potentially be counteracted if the peptidyl moiety is also altered, such as by replacing the sarcosyl-D-seryl group with the ε-N-methyl-δ-L-arginyl side chain, which can restore full activity. nih.govacs.org The carboxamide group at position 5' of the sugar can also be modified, for example, replaced with a hydroxymethyl function, resulting in reduced activity. nih.govacs.org
Development of Hybrid Structures with Moieties from Other Nucleoside Antibiotics
The structural features of this compound, particularly its peptidyl and nucleoside components, have inspired the creation of hybrid structures incorporating elements from other nucleoside antibiotics. This compound belongs to the family of peptidyl nucleoside antibiotics, which includes compounds like blasticidin S, mildiomycin, and amicetin (B1664860). rsc.orgacs.orgnih.gov These antibiotics share a common mechanism of inhibiting protein synthesis. acs.orgnih.gov
Hybrid molecules have been synthesized that combine the peptidyl portion of this compound with the nucleoside moiety of other antibiotics, such as blasticidin S. researchgate.net For example, a "hybrid" containing the nucleoside moiety of blasticidin S and the sarcosyl-D-seryl dipeptide of this compound was synthesized. researchgate.net Such hybrid approaches aim to create novel compounds with potentially altered or improved biological profiles by combining desirable features from different antibiotics. This strategy is also facilitated by the understanding of the biosynthetic gene clusters of these antibiotics, which provides "building blocks" for combinatorial biosynthesis. researchgate.netnih.gov
Structure-Activity Relationship Studies via Synthetic Analogues
Structure-activity relationship (SAR) studies using synthetic analogues have been instrumental in identifying the key structural features of this compound required for its biological activity, particularly its ability to inhibit protein synthesis. Comparisons of this compound with numerous structural analogues have revealed critical insights. nih.govacs.orgacs.org
Key findings from SAR studies include:
The 3'-hydroxyl group of the sugar moiety is highly important for inhibitory activity. nih.govacs.org
Modifications to the sugar ring, such as introducing a double bond between the 2' and 3' positions, can negatively impact activity, although this can sometimes be compensated by changes in the peptidyl moiety. nih.govacs.org
The stereochemistry of the D-serine residue in the peptidyl moiety is crucial; replacing it with L-serine significantly reduces activity. nih.govacs.org
Alterations to the 5'-carboxamide group of the sugar, such as its replacement with a hydroxymethyl group, lead to reduced activity, which is further diminished by changes in the sarcosyl-D-seryl moiety. nih.govacs.org
These studies demonstrate that specific parts of the this compound molecule are essential for its function. The peptidyl moiety and specific hydroxyl groups and the carboxamide on the sugar ring play significant roles in its inhibitory activity on protein synthesis. nih.govacs.org
Biological Activity Investigations and Molecular Basis of Efficacy
Antitumor Activities: Molecular Insights
Gougerotin (B3049513) has demonstrated antitumor activity. ontosight.aicore.ac.uk Its potential as an anticancer agent is linked to its ability to inhibit protein synthesis in eukaryotic cells, which can lead to cell death. ontosight.ai Studies have investigated the cytotoxicity of this compound in various tumor cell lines, showing its effectiveness in inhibiting cancer cell proliferation. ontosight.ai
Cellular Mechanisms of Antiproliferative Effects in Cancer Cell Lines
The antiproliferative effects of this compound in cancer cell lines are primarily mediated by its inhibition of protein synthesis through binding to ribosomal peptidyl transferase. ontosight.ai This interaction disrupts the crucial process of peptide bond formation on the ribosome. ontosight.aicore.ac.ukpnas.org In eukaryotic cells, this inhibition can trigger cell death pathways. ontosight.ai Research into the cytotoxic effects of this compound on tumor cell lines has shown its capacity to inhibit their growth and proliferation. ontosight.ai
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
This compound exhibits activity against both Gram-positive and Gram-negative bacteria. wikipedia.org This broad spectrum of activity is attributed to its mechanism of inhibiting protein synthesis, a fundamental process in bacterial cells. ontosight.ai
Elucidation of Specific Bacterial Targets Beyond Ribosomal Inhibition
While the primary antibacterial mechanism of this compound is ribosomal inhibition, research has explored potential additional targets or nuances in its interaction with bacterial cells. This compound binds to ribosomal peptidyl transferase, disturbing the positioning of tRNA and the peptidyl transferase loop region of 23S rRNA. core.ac.uk This interaction site is a key target for many antibiotics that inhibit protein synthesis in bacteria, which have 70S ribosomes composed of 30S and 50S subunits. sigmaaldrich.comopen.edu this compound's ability to bind to the 50S ribosomal subunit and interfere with peptide bond formation is central to its antibacterial efficacy. nih.gov While the primary focus is on ribosomal interaction, the complex nature of protein synthesis and bacterial cellular processes suggests potential for effects beyond direct peptidyl transferase binding, though specific, non-ribosomal targets for this compound are not extensively detailed in the provided information.
Antiviral Activity: Mechanistic Perspectives
This compound has been reported to possess antiviral activities. wikipedia.orgcore.ac.uk The mechanistic perspectives of its antiviral action are likely linked to its core function as a protein synthesis inhibitor. Viruses rely heavily on the host cell's protein synthesis machinery to replicate. By inhibiting ribosomal function, this compound can interfere with the production of viral proteins necessary for assembly and propagation. ontosight.ai While the provided information confirms antiviral activity, detailed molecular mechanisms specific to viral targets beyond general protein synthesis inhibition are not explicitly described.
Anthelmintic and Acaricidal Activities: Biological Impact
This compound demonstrates anthelmintic and acaricidal activities. core.ac.uk These biological impacts suggest its potential against parasitic worms (helminths) and mites (acarids). The mechanism behind these effects is likely related to its ability to inhibit protein synthesis in these organisms, disrupting their essential biological processes and leading to paralysis or death. ontosight.ai
Plant Growth Inhibition: Phytochemical and Physiological Effects
This compound has been identified as an inhibitor of plant growth. wikipedia.org This effect can be attributed to its mechanism of inhibiting protein synthesis, a process vital for plant cell growth and development. ontosight.ai Studies on plant growth inhibition by various compounds, including phytochemicals, indicate that interference with cellular processes like cell division and elongation can lead to reduced growth. nepjol.inforesearchgate.netmdpi.com While the specific phytochemical and physiological effects of this compound on plants are not detailed beyond its general inhibitory effect on protein synthesis, this core mechanism would directly impact the physiological processes driving plant growth.
Conclusion and Future Directions in Gougerotin Research
Summary of Current Understanding of Gougerotin's Biological and Chemical Profile
This compound (B3049513) is chemically known as N(4)-sarcosyl-1-(3'-deoxy-3'-D-serylamido-beta-D-allopyranosyluronamide)cytosine and has synonyms such as aspiculamycin and asteromycin. ontosight.ai It is a water-soluble, pyrimidine-based compound with a complex molecular structure. wikipedia.orgontosight.ai The biosynthesis of this compound in Streptomyces graminearus involves a gene cluster containing 15 genes, including a regulatory gene (gouR), a transporter gene (gouM), and 13 structural genes. nih.gov The regulatory protein GouR, a TetR family transcriptional regulator, plays a role in coordinating both the biosynthesis and export of this compound. nih.gov It appears to repress the transcription of structural genes while activating the transcription of the transporter gene gouM. ebi.ac.uk this compound functions by inhibiting protein synthesis through binding to ribosomal peptidyl transferase. nih.govebi.ac.uk This specific inhibition of the peptide bond forming step is a key aspect of its biological activity. msu.edu Studies have shown that this compound can inhibit the incorporation of certain amino acids into proteins with varying efficiency depending on the amino acid. psu.edu
Unresolved Questions and Gaps in this compound Research
Despite the understanding of this compound's basic mechanism of action and biosynthetic gene cluster, several questions remain unanswered. While the biosynthetic gene cluster has been cloned and heterologously expressed, the complete detailed biosynthetic pathway still requires further elucidation. ebi.ac.ukresearchgate.net Specifically, the precise functions of all genes within the cluster and the intermediates produced at each step need comprehensive characterization. There are also unresolved questions regarding the specific interactions of this compound with ribosomal RNA and how these interactions precisely lead to the inhibition of protein synthesis at a molecular level. ontosight.ai Furthermore, the full spectrum of this compound's biological activities and the underlying mechanisms for its effects against various pathogens and cancer cells are not yet completely understood. ebi.ac.ukresearchgate.net Research gaps also exist in fully exploring the potential therapeutic applications of this compound and its analogs. core.ac.ukdrbenhima.comgradcoach.comresearchgate.netresearchmate.net
Emerging Methodologies for Advanced this compound Studies
Advanced research on this compound can benefit from emerging methodologies in chemistry, biology, and computational science. Techniques in synthetic organic chemistry are being refined to enable more efficient synthesis of this compound and its analogs, providing access to a wider range of compounds for study. researchgate.netrsc.org Methods like solid- and solution-phase synthesis are being explored for this purpose. researchgate.net Biological studies can utilize advanced genetic manipulation techniques, such as λ-red-mediated recombination, for targeted gene disruptions and heterologous expression to further dissect the biosynthetic pathway and regulatory mechanisms. ebi.ac.uk Spectroscopic methods, including advanced NMR techniques like 2D-INADEQUATE, are valuable for structural elucidation of intermediates and understanding molecular interactions. nih.gov Computational approaches, such as molecular docking and dynamics simulations, can provide detailed insights into the binding of this compound to the ribosome and aid in the rational design of modified structures. nih.govmdpi.com Machine learning algorithms are also emerging tools for the discovery and design of bioactive peptides and nucleoside analogs, which could be applied to this compound research. mdpi.com
Q & A
Q. What are the primary challenges in isolating and purifying Gougerotin from natural sources, and what methodological improvements address these issues?
this compound, a nucleoside antibiotic, is typically isolated from Streptomyces species. Key challenges include low yield, contamination by structurally similar metabolites, and instability during extraction. Methodological improvements involve:
- Chromatographic optimization : Use of reversed-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) to resolve this compound from co-eluting compounds .
- Stabilization protocols : Addition of antioxidants (e.g., ascorbic acid) during extraction to prevent degradation of the labile cytosine moiety .
- Metabolite profiling : LC-MS/MS with high-resolution mass spectrometry to confirm purity and identity .
Q. How can researchers design experiments to validate this compound’s mechanism of action in inhibiting bacterial protein synthesis?
A robust experimental framework includes:
- In vitro translation assays : Use of cell-free systems (e.g., E. coli S30 extracts) to measure inhibition of puromycin-sensitive peptide bond formation, with radiolabeled amino acids for quantification .
- Structural studies : Cryo-EM of this compound-bound ribosomes to identify interactions with the 50S subunit’s peptidyl transferase center .
- Comparative analysis : Testing against ribosomes from resistant bacterial strains (e.g., mutants with altered A-site residues) to confirm target specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across different bacterial strains?
Discrepancies often arise from variations in assay conditions or strain-specific ribosome modifications. To address this:
- Standardize assay parameters : Control pH, temperature, and Mg²⁺ concentration, as these influence ribosome activity .
- Genomic context analysis : Screen bacterial strains for mutations in 23S rRNA or ribosomal proteins (e.g., L16, L27) that confer resistance .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare published datasets and identify confounding variables .
Q. How can synthetic biology approaches enhance this compound production in engineered microbial hosts?
Recent advances include:
- Biosynthetic gene cluster (BGC) engineering : Heterologous expression of the gou cluster (e.g., gouA-G genes) in S. coelicolor M145, coupled with promoter optimization to boost transcription .
- Precursor-directed biosynthesis : Supplementation with cytidine analogs to increase titers of modified this compound derivatives .
- CRISPR-Cas9-mediated pathway refactoring : Knockout of competing pathways (e.g., arginine biosynthesis) to redirect metabolic flux .
Q. What computational methods are effective in predicting this compound’s structure-activity relationships (SAR) for analog design?
Key methodologies:
- Molecular docking : Use of AutoDock Vina to model interactions between this compound analogs and the ribosome’s A-site, prioritizing analogs with stronger hydrogen bonding to U2585 .
- QSAR modeling : Development of regression models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial activity .
- MD simulations : GROMACS-based simulations to assess analog stability in the ribosome binding pocket over 100-ns trajectories .
Methodological Frameworks
How should researchers formulate a PICOT-style question for studies on this compound’s therapeutic potential?
Example framework:
- Population : Staphylococcus aureus-infected murine models.
- Intervention : Intraperitoneal administration of this compound (10 mg/kg/day).
- Comparison : Vancomycin (30 mg/kg/day) vs. placebo.
- Outcome : Reduction in bacterial load (CFU/mL) in spleen tissue after 7 days.
- Time : 14-day survival analysis. This structure ensures clarity and aligns with hypothesis-driven experimental design .
Q. What protocols ensure reproducibility in this compound-related studies?
Best practices include:
- Detailed supplementary materials : Provide NMR spectra (¹H, ¹³C), HPLC chromatograms, and crystallographic data (if applicable) .
- Strain deposition : Submit engineered microbial strains to repositories (e.g., DSMZ) with accession numbers .
- Code sharing : Publish scripts for data analysis (e.g., Python/R scripts for dose-response curve fitting) on platforms like GitHub .
Data Analysis and Reporting
Q. How should researchers address variability in bioactivity data from high-throughput screening of this compound analogs?
Implement:
- Z-factor validation : Ensure screening assays have Z-factors >0.5 to confirm robustness .
- Dose-response normalization : Express inhibition as a percentage of positive/negative controls (e.g., 100% = no growth, 0% = uninhibited growth) .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
Q. What are the ethical considerations in designing animal studies for this compound’s efficacy evaluation?
Follow ARRIVE 2.0 guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
